Allyl (3-ethylphenyl) ether Allyl (3-ethylphenyl) ether
Brand Name: Vulcanchem
CAS No.: 58621-53-7
VCID: VC18856716
InChI: InChI=1S/C11H14O/c1-3-8-12-11-7-5-6-10(4-2)9-11/h3,5-7,9H,1,4,8H2,2H3
SMILES:
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol

Allyl (3-ethylphenyl) ether

CAS No.: 58621-53-7

Cat. No.: VC18856716

Molecular Formula: C11H14O

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

Allyl (3-ethylphenyl) ether - 58621-53-7

Specification

CAS No. 58621-53-7
Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
IUPAC Name 1-ethyl-3-prop-2-enoxybenzene
Standard InChI InChI=1S/C11H14O/c1-3-8-12-11-7-5-6-10(4-2)9-11/h3,5-7,9H,1,4,8H2,2H3
Standard InChI Key NOSJDVAQDDGLKZ-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=CC=C1)OCC=C

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

Allyl (3-ethylphenyl) ether, systematically named 1-ethyl-3-(prop-2-en-1-yloxy)benzene, features a benzene ring substituted with an ethyl group at the 3-position and an allyloxy group at the 1-position. The compound’s structure is defined by the following identifiers:

PropertyValue
CAS No.58621-53-7
Molecular FormulaC11H14O\text{C}_{11}\text{H}_{14}\text{O}
Molecular Weight162.23 g/mol
IUPAC Name1-ethyl-3-(prop-2-en-1-yloxy)benzene
SMILESCCC1=CC(=CC=C1)OCC=C
InChIKeyNOSJDVAQDDGLKZ-UHFFFAOYSA-N

The allyloxy group (-O-CH2CH=CH2\text{-O-CH}_2\text{CH=CH}_2) introduces unsaturation, enabling participation in cycloaddition and rearrangement reactions, while the ethyl substituent modulates electronic effects on the aromatic ring .

Synthesis and Manufacturing

Williamson Ether Synthesis

The primary route to allyl (3-ethylphenyl) ether involves the Williamson ether synthesis, a nucleophilic substitution reaction between 3-ethylphenoxide and allyl halides (e.g., allyl bromide). The reaction proceeds under mild conditions, often in polar aprotic solvents like dimethylformamide (DMF) or acetone, with yields exceeding 80% when optimized .

3-Ethylphenol+Allyl bromideBase (e.g., K2CO3)Allyl (3-ethylphenyl) ether+HBr\text{3-Ethylphenol} + \text{Allyl bromide} \xrightarrow{\text{Base (e.g., K}_2\text{CO}_3)} \text{Allyl (3-ethylphenyl) ether} + \text{HBr}

Key Parameters:

  • Temperature: 60–80°C

  • Reaction Time: 4–6 hours

  • Purification: Column chromatography or fractional distillation

Alternative Methods

Alkoxymercuration-demercuration offers an alternative pathway, though it is less commonly employed due to mercury’s toxicity. This method involves the reaction of 3-ethylphenol with allyl acetate in the presence of mercuric acetate, followed by reductive demercuration.

Chemical Reactivity and Functional Transformations

Claisen Rearrangement

Under acidic or thermal conditions, allyl (3-ethylphenyl) ether undergoes the Claisen rearrangement, a-sigmatropic shift producing 2-allyl-3-ethylphenol. This reaction is critical for generating ortho-substituted phenolic derivatives, which are valuable intermediates in natural product synthesis .

Allyl (3-ethylphenyl) etherΔ or H+2-Allyl-3-ethylphenol\text{Allyl (3-ethylphenyl) ether} \xrightarrow{\Delta \text{ or } \text{H}^+} \text{2-Allyl-3-ethylphenol}

Radical Polymerization

Studies on structurally related allyl ethers (e.g., allyl phenyl ether) demonstrate their role as retarders and chain-transfer agents in radical polymerizations. For instance, allyl phenyl ether significantly reduces the polymerization rate of acrylonitrile (C3H3N\text{C}_3\text{H}_3\text{N}) by participating in copolymerization, a behavior likely shared by allyl (3-ethylphenyl) ether due to its analogous structure .

Observed Effects in Acrylonitrile Systems:

  • Retardation Efficiency: 40–60% reduction in polymerization rate

  • Copolymer Incorporation: Up to 15% molar fraction in polyacrylonitrile

Thermal Decomposition

Pyrolysis studies on phenyl allyl ethers reveal cleavage of the ether linkage at elevated temperatures (>300°C), generating phenolic radicals and allyl fragments. Allyl (3-ethylphenyl) ether is expected to decompose similarly, yielding 3-ethylphenol and propene as primary products .

Applications in Research and Industry

Organic Synthesis Intermediate

The compound serves as a precursor to substituted phenols and allylated aromatics. For example, its Claisen rearrangement product, 2-allyl-3-ethylphenol, is a key intermediate in synthesizing flavonoids and lignans .

Polymer Chemistry

In copolymerization with acrylonitrile, allyl (3-ethylphenyl) ether enhances thermal stability and modifies solubility profiles, making it useful for specialty polymers in coatings and adhesives .

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